molecular formula C19H16N4O B3747800 1-(1H-indazol-6-yl)-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one

1-(1H-indazol-6-yl)-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one

Cat. No. B3747800
M. Wt: 316.4 g/mol
InChI Key: WKBNOUWUAJDMDO-UHFFFAOYSA-N
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Description

The compound “1-(1H-indazol-6-yl)-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would likely show aromaticity in the indazole and pyrimidine rings, given the alternating double and single bonds. The presence of the phenyl group would also contribute to the overall aromaticity .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized. Potential applications could include medicinal chemistry, where pyrimidine derivatives are often used in drug design .

properties

IUPAC Name

1-(1H-indazol-6-yl)-2,6-dimethyl-5-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-12-18(14-6-4-3-5-7-14)19(24)21-13(2)23(12)16-9-8-15-11-20-22-17(15)10-16/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBNOUWUAJDMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1C2=CC3=C(C=C2)C=NN3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indazol-6-yl)-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1H-indazol-6-yl)-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one
Reactant of Route 2
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1-(1H-indazol-6-yl)-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one
Reactant of Route 3
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1-(1H-indazol-6-yl)-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one
Reactant of Route 4
1-(1H-indazol-6-yl)-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one
Reactant of Route 5
1-(1H-indazol-6-yl)-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
1-(1H-indazol-6-yl)-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one

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